Ethyl 5-hydroxy-2-(methylthio)benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxy-2-(methylthio)benzofuran-3-carboxylate is a chemical compound with the molecular formula C12H12O4S. This compound belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-2-(methylthio)benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone derivatives with ethyl bromoacetate in the presence of a base, followed by cyclization and methylthio substitution . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-(methylthio)benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ethyl 5-oxo-2-(methylthio)benzofuran-3-carboxylate, while reduction can produce ethyl 5-hydroxy-2-(methylthio)benzofuran-3-methanol .
Scientific Research Applications
Ethyl 5-hydroxy-2-(methylthio)benzofuran-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-2-(methylthio)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: Similar structure but lacks the methylthio group.
Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: Similar structure with a methyl ester instead of an ethyl ester.
Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness
Ethyl 5-hydroxy-2-(methylthio)benzofuran-3-carboxylate is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C12H12O4S |
---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-methylsulfanyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C12H12O4S/c1-3-15-11(14)10-8-6-7(13)4-5-9(8)16-12(10)17-2/h4-6,13H,3H2,1-2H3 |
InChI Key |
VMFQMOIOIMDTTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.